Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro-
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Overview
Description
Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N’-nitro- is a complex organic compound that features a guanidine group attached to a phenyl ring, which is further substituted with an imidazole ring and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N’-nitro- typically involves multi-step organic reactions. One common method involves the reaction of N-chlorophthalimide with isocyanides and amines to form N-phthaloyl-guanidines, which are then further reacted to yield the desired guanidine derivative . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N’-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Addition: The guanidine group can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and electrophiles such as bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions on the phenyl ring can yield various substituted derivatives .
Scientific Research Applications
Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N’-nitro- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceuticals, particularly those targeting enzymes and receptors.
Materials Science: Its unique structural properties make it useful in the design of novel materials with specific electronic and mechanical properties.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N’-nitro- involves its interaction with specific molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, while the imidazole ring can participate in π-π stacking interactions . These interactions modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Guanidine derivatives: Compounds such as N,N’-disubstituted guanidines and N,N,N’-trisubstituted guanidines share similar structural features and reactivity.
Imidazole derivatives: Compounds containing imidazole rings, such as histamine receptor antagonists, exhibit similar biological activities.
Uniqueness
Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N’-nitro- is unique due to its combination of a guanidine group, an imidazole ring, and a nitro group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
651354-48-2 |
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Molecular Formula |
C18H24N6O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[4-[2-(2-cyclohexylethyl)-1H-imidazol-5-yl]phenyl]-1-nitroguanidine |
InChI |
InChI=1S/C18H24N6O2/c19-18(23-24(25)26)21-15-9-7-14(8-10-15)16-12-20-17(22-16)11-6-13-4-2-1-3-5-13/h7-10,12-13H,1-6,11H2,(H,20,22)(H3,19,21,23) |
InChI Key |
XYAKELZFPYKSME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC2=NC=C(N2)C3=CC=C(C=C3)N=C(N)N[N+](=O)[O-] |
Origin of Product |
United States |
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